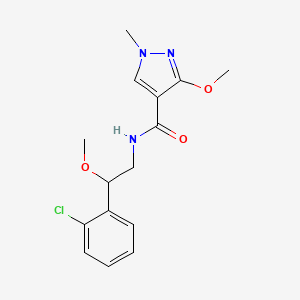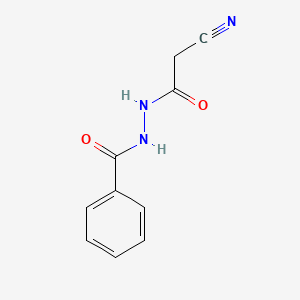![molecular formula C6H4ClN3 B2640140 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427452-48-9](/img/structure/B2640140.png)
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s worth noting that related compounds have been shown to act as inhibitors of various enzymes, suggesting that 7-chloro-[1,2,4]triazolo[1,5-a]pyridine may also interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been shown to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The compound is known to be a solid at room temperature and is typically stored in a dark place under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been shown to exhibit antiproliferative activities against various cancer cells , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the intermediate 2-chloropyridine-3-carbohydrazide . This intermediate then undergoes cyclization with phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . Conditions often involve the use of and like or .
Oxidation Reactions: Reagents such as or can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include or .
Oxidation Products: Oxidation can lead to the formation of .
Reduction Products: Reduction can yield dihydro-triazolopyridines .
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antifungal , antibacterial , and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceutical intermediates . Its versatility allows for its incorporation into various chemical processes .
Comparación Con Compuestos Similares
- 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: While these compounds share a similar core structure, the different halogen substituents can significantly influence their chemical reactivity and biological activity. For example, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative due to the smaller size and higher electronegativity of the fluorine atom .
Propiedades
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRPCKISZJOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2640062.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)

![3,9-dimethyl-1-[(3-methylphenyl)methyl]-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/new.no-structure.jpg)
![2-(4-chlorophenyl)-N-(2-methoxyethyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2640067.png)
![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)

![Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate](/img/structure/B2640070.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2640077.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2640079.png)
![N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2640080.png)
